

Independent Validation of Published LH1307 Binding Affinity Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published binding affinity data for **LH1307**, a C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. The data presented here is based on the primary publication by Basu S, et al., in the Journal of Medicinal Chemistry (2019).[1][2] To date, no independent experimental validation of this binding affinity data has been identified in publicly available scientific literature.

Quantitative Binding Affinity Data

The following table summarizes the reported in vitro potency of **LH1307** in various assays as described in the primary publication.[1][2]



Assay Type	Description	Reported Value (LH1307)
HTRF Assay	Homogeneous Time-Resolved Fluorescence assay measuring direct inhibition of PD-1/PD-L1 binding.	IC50 = 3.0 nM[2]
SHP-1 Recruitment Assay	Cell-based co-culture assay measuring the inhibition of PD-1 signaling by quantifying the reduction in the recruitment of the phosphatase SHP-1.	EC50 = 79 nM
NFAT Signaling Restoration Assay	Cell-based co-culture reporter assay measuring the restoration of NFAT (Nuclear Factor of Activated T-cells) signaling, which is suppressed by PD-1 activation.	EC50 = 763 nM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is designed to measure the direct interaction between PD-1 and PD-L1 proteins.[3][4] The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to one protein and an acceptor fluorophore on the other. Inhibition of the interaction by a compound like **LH1307** leads to a decrease in the FRET signal.

General Protocol:

- Tagged human recombinant PD-1 and PD-L1 proteins are dispensed into a low-volume 384well plate.[3]
- Serial dilutions of the test compound (e.g., LH1307) are added to the wells.



- Anti-tag detection reagents labeled with HTRF donor and acceptor fluorophores are added.
 [3]
- The plate is incubated to allow for protein-protein interaction and inhibitor binding to reach equilibrium.
- The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths.
- The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.

SHP-1 Recruitment Assay

This cell-based assay evaluates the ability of an inhibitor to block the intracellular signaling cascade initiated by the PD-1/PD-L1 interaction.[5][6][7] Upon PD-1 engagement, the phosphatase SHP-1 is recruited to the intracellular domain of PD-1, leading to the dephosphorylation of downstream signaling molecules and T-cell inhibition.

General Protocol:

- PD-L1-expressing cells (e.g., U2OS cells) are co-cultured with PD-1-expressing Jurkat T-cells.
- The co-culture is treated with varying concentrations of the inhibitor (**LH1307**).
- Following incubation, the cells are lysed.
- The amount of SHP-1 recruited to PD-1 is quantified, often using techniques like immunoprecipitation followed by Western blotting or a proximity-based assay (e.g., HTRF for phospho-SHP1).[5][8]
- A decrease in SHP-1 recruitment in the presence of the inhibitor indicates a blockade of the PD-1/PD-L1 interaction. EC50 values are calculated from the resulting dose-response curves.

NFAT Signaling Restoration Assay



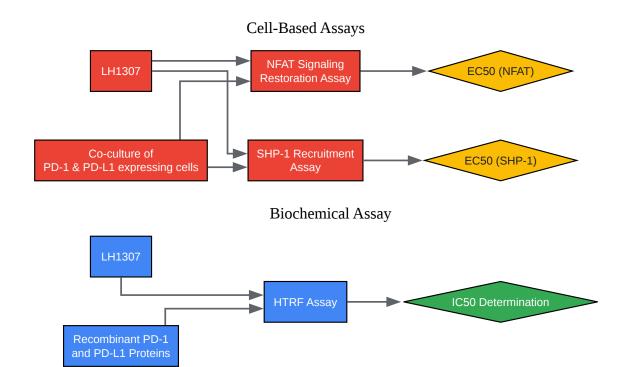
This reporter-gene assay measures the functional consequence of blocking the PD-1/PD-L1 pathway on T-cell activation.[9][10] PD-1 signaling inhibits the activation of the transcription factor NFAT. An effective inhibitor will block this suppression and restore NFAT-mediated gene expression.

General Protocol:

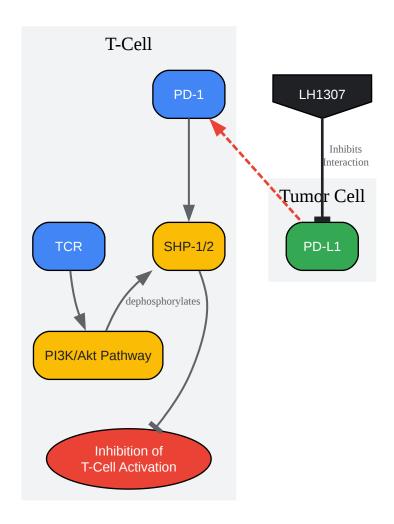
- Jurkat T-cells engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT response element are used.[9][10]
- These reporter cells are co-cultured with antigen-presenting cells expressing PD-L1 and a Tcell activating stimulus.
- The co-culture is treated with different concentrations of the test compound (LH1307).
- After an incubation period, the cells are lysed, and the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).
- An increase in reporter signal indicates the restoration of NFAT activity and, therefore, the inhibition of PD-1 signaling. EC50 values are determined from the dose-response curves.

Visualizations Experimental Workflow for Binding Affinity Determination









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